molecular formula C19H16N2O3 B14268771 N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide CAS No. 168783-11-7

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide

Cat. No.: B14268771
CAS No.: 168783-11-7
M. Wt: 320.3 g/mol
InChI Key: ZENMOJSGZOIEOF-CYBMUJFWSA-N
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Description

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide is an organic compound with the molecular formula C19H17NO3. This compound is characterized by the presence of a naphthalene ring and a nitrobenzamide group, making it a significant molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide typically involves the reaction of 1-naphthylamine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring may also facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide is unique due to its combination of a nitrobenzamide group and a naphthalene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

CAS No.

168783-11-7

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-4-nitrobenzamide

InChI

InChI=1S/C19H16N2O3/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)20-19(22)15-9-11-16(12-10-15)21(23)24/h2-13H,1H3,(H,20,22)/t13-/m1/s1

InChI Key

ZENMOJSGZOIEOF-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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